molecular formula C16H18N4O2 B7536531 [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone

[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone

Cat. No. B7536531
M. Wt: 298.34 g/mol
InChI Key: AGXZPYPKLUQZAT-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone, also known as HPPM, is a chemical compound that has been extensively researched in recent years due to its potential applications in the field of medicinal chemistry. HPPM is a small molecule that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. For example, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone may be able to reduce inflammation in the body.
Biochemical and Physiological Effects:
[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone has been found to inhibit the replication of the hepatitis C virus, indicating that it may have antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. Additionally, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone has been found to exhibit a variety of biological activities, making it a promising candidate for the development of new drugs. However, one limitation of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to design specific drugs based on its structure.

Future Directions

There are several possible future directions for research on [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone. One area of interest is the development of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone and to identify specific targets for drug development. Finally, research on the pharmacokinetics and toxicity of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone will be important for the development of safe and effective drugs based on this compound.

Synthesis Methods

The synthesis of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone involves the reaction of 4-(2-hydroxyphenyl)piperazine with 5-methylpyrazin-2-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified using column chromatography to yield [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone as a white solid.

Scientific Research Applications

[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. These properties make [4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone a promising candidate for the development of new drugs for the treatment of a variety of diseases.

properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-10-18-13(11-17-12)16(22)20-8-6-19(7-9-20)14-4-2-3-5-15(14)21/h2-5,10-11,21H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZPYPKLUQZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone

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